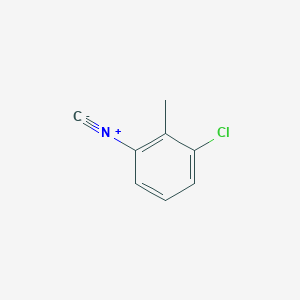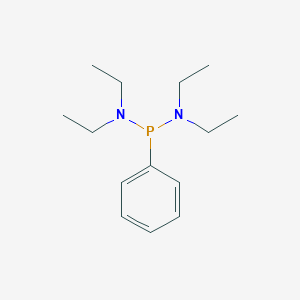
6-Nitroso-1,2-benzopirona
Descripción general
Descripción
6-Nitroso-1,2-benzopirona es un compuesto heterocíclico que pertenece a la clase de las benzopironas. Se caracteriza por la presencia de un grupo nitroso (-NO) unido a la estructura de la benzopirona.
Aplicaciones Científicas De Investigación
6-Nitroso-1,2-benzopirona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como precursor para la síntesis de otros compuestos heterocíclicos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso como agente terapéutico debido a su capacidad de interactuar con macromoléculas biológicas.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
6-Nitroso-1,2-benzopirona ejerce sus efectos uniéndose al dominio de reconocimiento de ADN de la ADP-ribosiltransferasa. Esta unión desestabiliza preferentemente uno de los dos complejos polipeptídicos de dedos de zinc presentes en la enzima, lo que lleva a una pérdida de actividad enzimática, pero aún permite la unión al ADN . Este mecanismo es crucial para sus posibles aplicaciones terapéuticas, particularmente en la orientación de vías moleculares específicas involucradas en procesos patológicos.
Análisis Bioquímico
Biochemical Properties
6-Nitroso-1,2-benzopyrone plays a significant role in biochemical reactions by binding to the DNA-recognizing domain of ADP-ribosyltransferase. This interaction preferentially destabilizes one of the two zinc finger polypeptide complexes present in the enzyme, leading to a loss of almost all enzymatic activity while still allowing the enzyme to bind to DNA . This compound also interacts with other biomolecules, such as proteins involved in DNA repair and cell signaling pathways, influencing their function and stability.
Cellular Effects
6-Nitroso-1,2-benzopyrone has been shown to induce apoptosis in tumor cells by inactivating poly(ADP-ribose) polymerase at one zinc-finger site. This inactivation suppresses the proliferation of leukemic and other malignant human cells, leading to cell death . The compound’s apoptotic effect is mediated through the derepression of a calcium/magnesium-dependent endonuclease, which degrades DNA . Additionally, 6-Nitroso-1,2-benzopyrone influences cell signaling pathways and gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 6-Nitroso-1,2-benzopyrone involves its binding to the DNA-recognizing domain of ADP-ribosyltransferase. This binding destabilizes the zinc finger polypeptide complexes, leading to the ejection of zinc ions and subsequent inactivation of the enzyme’s poly(ADP-ribosyl)ation activity . Despite this inactivation, the enzyme retains its ability to bind to DNA, suggesting a complex regulatory role in DNA repair and cell signaling processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Nitroso-1,2-benzopyrone have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 6-Nitroso-1,2-benzopyrone remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of 6-Nitroso-1,2-benzopyrone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor cell proliferation and inducing apoptosis. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Understanding the dosage-dependent effects of 6-Nitroso-1,2-benzopyrone is crucial for its potential therapeutic applications.
Metabolic Pathways
6-Nitroso-1,2-benzopyrone is involved in various metabolic pathways, including those related to DNA repair and cell signaling. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in inhibiting ADP-ribosyltransferase highlights its impact on cellular metabolism and the regulation of DNA repair processes.
Transport and Distribution
Within cells and tissues, 6-Nitroso-1,2-benzopyrone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of 6-Nitroso-1,2-benzopyrone is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 6-Nitroso-1,2-benzopyrone is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Nitroso-1,2-benzopirona típicamente involucra la nitración de 1,2-benzopirona seguida de reducción para formar el derivado nitroso. Las condiciones de reacción a menudo incluyen el uso de ácido nítrico y ácido sulfúrico para la nitración, seguido de reducción utilizando agentes como el ditionito de sodio o polvo de zinc en presencia de ácido acético.
Métodos de Producción Industrial
La producción industrial de this compound puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Nitroso-1,2-benzopirona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitroso puede oxidarse para formar derivados nitro.
Reducción: El grupo nitroso puede reducirse para formar derivados amino.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila y nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Reactivos como halógenos, haluros de alquilo y nucleófilos como aminas y tioles se utilizan comúnmente.
Principales Productos Formados
Oxidación: Derivados nitro-1,2-benzopirona.
Reducción: Derivados amino-1,2-benzopirona.
Sustitución: Diversos derivados de benzopirona sustituidos dependiendo de los reactivos utilizados.
Comparación Con Compuestos Similares
Compuestos Similares
6-Amino-1,2-benzopirona: Un derivado amino de 1,2-benzopirona.
6-Nitro-1,2-benzopirona: Un derivado nitro de 1,2-benzopirona.
1,2-Benzopirona: El compuesto padre sin ningún sustituyente.
Unicidad
6-Nitroso-1,2-benzopirona es única debido a la presencia del grupo nitroso, que confiere una reactividad química y actividad biológica distintas en comparación con sus homólogos amino y nitro. El grupo nitroso permite interacciones específicas con macromoléculas biológicas, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
6-nitrosochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDAUGEZTYMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156580 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-22-8 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Nitroso-1,2-benzopyrone?
A1: 6-Nitroso-1,2-benzopyrone is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), specifically targeting one of its zinc-finger domains. [] This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair and other cellular processes. []
Q2: How does inhibiting PARP lead to antitumor activity in the case of 6-Nitroso-1,2-benzopyrone?
A2: By inactivating PARP, 6-Nitroso-1,2-benzopyrone prevents the enzyme from keeping a specific endonuclease in its inactive form. [] This endonuclease, once derepressed, initiates DNA degradation, ultimately triggering apoptosis, a programmed cell death pathway. [] This mechanism makes 6-Nitroso-1,2-benzopyrone particularly effective against tumor cells, showcasing its potential as an antitumor agent. []
Q3: Besides its antitumor effects, does 6-Nitroso-1,2-benzopyrone exhibit activity against other diseases?
A3: Research suggests that 6-Nitroso-1,2-benzopyrone also displays antiviral properties. [] While the exact mechanisms behind these effects remain to be fully elucidated, its potential to combat viral infections adds another layer to its therapeutic promise. []
Q4: Has 6-Nitroso-1,2-benzopyrone been explored in high-throughput screening assays to identify its potential in various disease models?
A4: Yes, 6-Nitroso-1,2-benzopyrone was identified in high-throughput screening assays as a potential inhibitor of glioblastoma cell growth and invasion. [, ] These screenings revealed its ability to hinder the proliferation and spread of these aggressive brain cancer cells, highlighting its potential therapeutic value in glioblastoma treatment. [, ]
Q5: What is known about the selectivity of 6-Nitroso-1,2-benzopyrone towards cancer cells compared to normal cells?
A5: While research on 6-Nitroso-1,2-benzopyrone is still ongoing, preliminary studies indicate a degree of selectivity towards cancer cells. Research showed that tumoricidal concentrations of 6-Nitroso-1,2-benzopyrone were relatively harmless to normal bone marrow progenitor cells and had minimal impact on superoxide formation by neutrophil granulocytes. [] This suggests a potential therapeutic window where the compound effectively targets cancer cells while minimizing harm to healthy cells.
Q6: Have any studies investigated the effect of 6-Nitroso-1,2-benzopyrone on the glucocorticoid receptor pathway?
A6: Yes, a study identified 6-Nitroso-1,2-benzopyrone as a potential inhibitor of glucocorticoid receptor (GR) translocation to the nucleus. [] This process, essential for GR function, was disrupted by the compound, suggesting its potential to modulate GR signaling pathways. [] Further research is needed to fully understand the implications of this finding.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)










